4-Chloro-2,6-diphenylpyrimidine d_1_
Description
Structural Characterization of 4-Chloro-2,6-diphenylpyrimidine
Crystallographic Analysis via X-ray Diffraction
4-Chloro-2,6-diphenylpyrimidine (C₁₆H₁₁ClN₂) crystallizes in a monoclinic system with space group P2₁/c. X-ray diffraction studies reveal a planar pyrimidine core substituted with chlorine at the 4-position and phenyl groups at the 2- and 6-positions. The dihedral angles between the pyrimidine ring and the phenyl substituents range from 20.8° to 37.6°, indicating a disrotatory arrangement that minimizes steric hindrance. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell (a, b, c) | 11.356 Å, 17.547 Å, 12.839 Å |
| β angle | 101.385° |
| Volume | 2508.1 ų |
| Z | 4 |
| R-factor | 0.0538 |
The chlorine atom deviates minimally (0.01 Å) from the plane of its attached phenyl ring, suggesting strong conjugation.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for aromatic protons:
- Pyrimidine protons : A singlet at δ 8.75 ppm corresponds to the C5 proton.
- Phenyl groups : Multiplet resonances between δ 7.48–8.30 ppm integrate for 10 protons, confirming two phenyl substituents.
- Chlorine effect : Deshielding of adjacent protons (δ 8.30 ppm) aligns with electronegative substitution.
¹³C NMR (100 MHz, CDCl₃) confirms the structure:
- Pyrimidine carbons : C4 (δ 164.6 ppm), C2/C6 (δ 138.3 ppm).
- Phenyl carbons : Signals at δ 128.5–130.9 ppm.
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies key functional groups:
- C-Cl stretch : Strong absorption at 740 cm⁻¹.
- C=N/C=C stretches : Bands at 1580 cm⁻¹ (pyrimidine ring) and 1600 cm⁻¹ (phenyl rings).
- Out-of-plane bending : Peaks at 690–830 cm⁻¹ confirm monosubstituted phenyl groups.
Properties
Molecular Formula |
C16H11ClN2 |
|---|---|
Molecular Weight |
267.73g/mol |
IUPAC Name |
4-chloro-5-deuterio-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H/i11D |
InChI Key |
MJDDVTZXYXHTRY-WORMITQPSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Isomeric SMILES |
[2H]C1=C(N=C(N=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The reactivity and applications of 4-chloro-2,6-diphenylpyrimidine are influenced by its substituents. Below is a comparative analysis with analogous compounds:
Physicochemical and Reactivity Profiles
- Electronic Effects: The electron-withdrawing chlorine at C4 increases electrophilicity, facilitating substitution. Phenyl groups (in 4-chloro-2,6-diphenylpyrimidine) donate electron density via resonance, moderating reactivity compared to amino or alkoxy substituents .
- Solubility: Methoxy and ethoxy derivatives exhibit higher solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capabilities, whereas phenyl-substituted analogs are lipophilic .
- Thermal Stability: 4-Chloro-2,6-diaminopyrimidine decomposes under alkaline conditions, while 4-chloro-2,6-diphenylpyrimidine remains stable up to 300°C .
Q & A
Q. What are the critical physicochemical properties of 4-Chloro-2,6-diphenylpyrimidine for experimental design?
The compound (CAS No. 29509-91-9) has a molecular formula of C₁₆H₁₁ClN₂, a boiling point of 339.2°C, a density of 1.221 g/cm³, and a refractive index of 1.617 . These properties are essential for determining solubility in organic solvents, selecting purification methods (e.g., recrystallization or column chromatography), and optimizing reaction conditions (e.g., temperature control during synthesis). Handling precautions, such as avoiding inhalation and using personal protective equipment, should follow general laboratory safety protocols for halogenated pyrimidines .
Q. What synthetic methodologies are commonly used to prepare 4-Chloro-2,6-diphenylpyrimidine derivatives?
While direct synthesis details are limited in the provided evidence, analogous pyrimidine derivatives (e.g., 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine) are synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of hydroxyl or amino groups using POCl₃ or PCl₃ under reflux conditions is a common strategy . Derivatives like N-(4-chlorophenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine are synthesized via coupling reactions, with yields optimized by adjusting stoichiometry and reaction time (e.g., 63% yield in a DMSO-mediated reaction) .
Q. How can researchers ensure purity and structural integrity during synthesis?
Analytical techniques such as HPLC-UV can monitor reaction progress and detect residual reactants (e.g., chlorine dioxide or hypochlorite), which should be quenched with ascorbic acid to prevent side reactions . ¹H NMR (e.g., DMSO-d₆ solvent) and mass spectrometry validate molecular structure, while X-ray crystallography (using SHELX software for refinement) confirms crystal packing and stereochemistry . Purity is further assessed via melting point analysis and elemental composition .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR/XRD) for derivatives be resolved?
Discrepancies in NMR peak assignments (e.g., aromatic proton splitting patterns) may arise from conformational flexibility or crystal packing effects. Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals. For XRD data, employ SHELXL for high-resolution refinement, particularly for twinned crystals or high-symmetry space groups. Cross-validate computational models (e.g., DFT-optimized geometries) with experimental data to resolve ambiguities .
Q. What computational strategies predict and optimize reactivity in novel reactions?
Density Functional Theory (DFT) can model reaction pathways, such as electrophilic substitution at the pyrimidine chlorine site. Calculate activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., varying temperature or catalysts) and compare experimental yields with computed transition states .
Q. Which advanced techniques analyze trace impurities or degradation products under varying storage conditions?
LC-MS/MS or GC-MS identifies degradation products (e.g., hydrolyzed or oxidized derivatives) at trace levels. Perform accelerated stability studies by exposing samples to heat (40–60°C), UV light, or humidity, followed by chromatographic profiling. Use solid-state NMR to assess polymorphic changes in stored samples .
Methodological Notes
- Safety : Always quench reactive intermediates (e.g., hypochlorite) before disposal .
- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinned data and high-resolution structures .
- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR, XRD, and computational modeling) to resolve structural uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
